

# Technical Support Center: Interfacial Layer Formation Using TDMAH on Silicon

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## Compound of Interest

Compound Name: *Hafnium, tetrakis(dimethylamino)-*

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Welcome to the technical support guide for researchers and scientists working with Tetrakis(dimethylamido)hafnium (TDMAH) for thin film deposition on silicon substrates. This guide is designed to provide practical, in-depth answers to common challenges encountered during the formation of the critical interfacial layer between your deposited film (typically  $\text{HfO}_2$ ) and the silicon substrate. The quality of this interface dictates the performance of the final device, making its control paramount.

This center is structured into two main sections:

- **Frequently Asked Questions (FAQs):** Covering the fundamental principles and common queries related to the TDMAH-silicon system.
- **Troubleshooting Guide:** A problem-oriented section to help you diagnose and resolve specific experimental issues.

## Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required to successfully work with TDMAH and silicon substrates.

Q1: What is the typical mechanism for interfacial layer formation when using TDMAH on a native oxide silicon wafer?

A1: When depositing HfO<sub>2</sub> using TDMAH and an oxidant like water (H<sub>2</sub>O) or ozone (O<sub>3</sub>) on a silicon wafer, the process begins at the wafer surface, which is typically covered by a thin (~1 nm) native silicon dioxide (SiO<sub>2</sub>) layer terminated with hydroxyl (-OH) groups.[1][2] The Atomic Layer Deposition (ALD) process proceeds via self-limiting surface reactions:

- **TDMAH Pulse:** The TDMAH molecule, Hf[N(CH<sub>3</sub>)<sub>2</sub>]<sub>4</sub>, reacts with the surface -OH groups. One or more of the dimethylamido ligands are released, and the hafnium atom chemisorbs onto the surface.
- **Purge:** Excess, unreacted TDMAH and volatile byproducts are purged from the chamber with an inert gas.
- **Oxidant Pulse (e.g., H<sub>2</sub>O):** The oxidant is introduced and reacts with the remaining ligands on the adsorbed hafnium complex, forming Hf-O bonds and regenerating the -OH surface termination for the next cycle.
- **Purge:** Excess oxidant and byproducts are purged.

During the initial cycles, the oxidant can diffuse through the nascent HfO<sub>2</sub> film and further oxidize the silicon substrate, thickening the initial SiO<sub>2</sub> layer. This results in a self-stabilizing SiO<sub>x</sub> or HfSiO<sub>x</sub> interfacial layer, typically a few nanometers thick.[1][2]

Q2: How does the choice of oxidant (Water vs. Ozone) affect the interfacial layer?

A2: The choice of oxidant significantly impacts the interfacial layer and overall film properties.

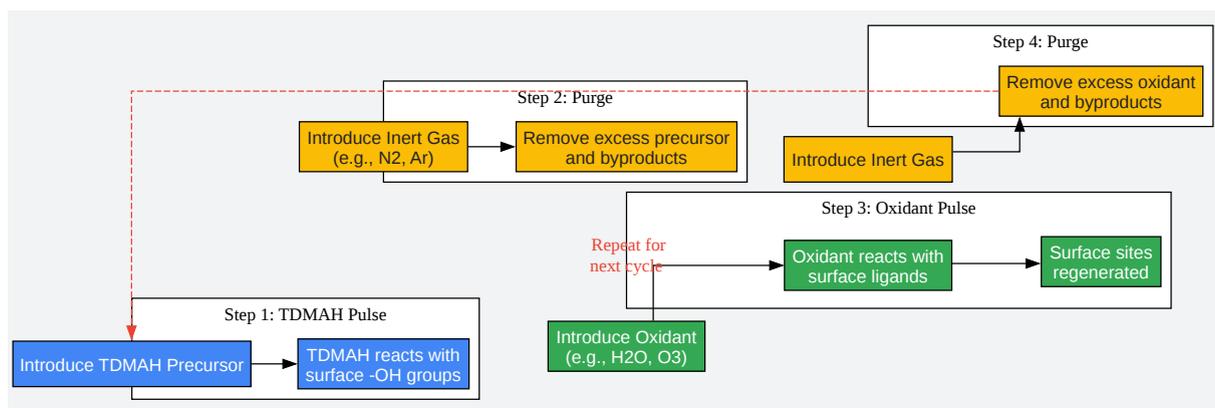
- **Water (H<sub>2</sub>O):** Tends to be a milder oxidant. While effective, it can sometimes lead to a higher concentration of residual -OH groups in the film and may contribute to a slightly thicker, less dense interfacial layer, especially during the initial growth cycles.[3]
- **Ozone (O<sub>3</sub>):** As a much stronger oxidizing agent, ozone can lead to more complete combustion of the precursor ligands. This often results in films with lower carbon contamination and higher density.[4] It can also form a more abrupt, well-defined Si/SiO<sub>2</sub> interface. However, its high reactivity requires careful process control to prevent uncontrolled silicon oxidation. Ozone-based processes may also offer better saturation behavior, which is critical for achieving conformal coating in high-aspect-ratio structures.[4]

Q3: What is the expected Growth Per Cycle (GPC) for a TDMAH-based HfO<sub>2</sub> process, and how does temperature affect it?

A3: The GPC for HfO<sub>2</sub> from TDMAH is highly dependent on the deposition temperature. Generally, there is an "ALD window" where the GPC is relatively stable.

- For TDMAH and H<sub>2</sub>O, a typical GPC is in the range of 1.2–1.6 Å/cycle.[1][2]
- At temperatures below the ALD window (<100°C), GPC can increase due to precursor condensation, leading to CVD-like growth and poor film quality.[1]
- Within the ALD window (approx. 100°C to 300°C), the GPC often shows a slight downward trend as temperature increases. This is commonly attributed to a decrease in the density of reactive surface sites (e.g., -OH groups) at higher temperatures.[1]
- Above the ALD window (>300-350°C), the precursor may begin to thermally decompose, which can lead to an increase in GPC, higher impurity levels, and loss of thickness control.  
[1][5]

The workflow for a typical ALD cycle is visualized below.



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Caption: Standard four-step ALD workflow for HfO<sub>2</sub> deposition.

## Part 2: Troubleshooting Guide

This section is formatted to help you quickly identify a problem, understand the underlying cause, and implement a solution.

Issue 1: Uncontrolled Interfacial Layer Growth (> 5 nm)

Q: My interfacial SiO<sub>x</sub> layer is much thicker than expected, which is degrading the dielectric properties of my film stack. What are the likely causes?

A: An excessively thick interfacial layer is typically a result of over-oxidation of the silicon substrate. The primary culprits are:

- Cause A: Aggressive Oxidant: A highly reactive oxidant like ozone, especially with long pulse times or high concentrations, can readily diffuse through the initial HfO<sub>2</sub> monolayers and

react with the underlying silicon.

- Cause B: High Deposition Temperature: Temperatures at the upper end or above the ALD window ( $>250^{\circ}\text{C}$ ) can accelerate the diffusion of oxidizing species to the interface.[1][2]
- Cause C: Initial Surface Condition: Starting with a thick or poor-quality chemical oxide can exacerbate growth during the ALD process.

Troubleshooting Protocol:

- Optimize Oxidant Pulse: If using ozone, systematically reduce the pulse time and/or concentration. If using water, ensure the dose is just enough for surface saturation to avoid excess residual water in the chamber.
- Lower Deposition Temperature: Attempt deposition at the lower end of the ALD window (e.g.,  $150\text{-}200^{\circ}\text{C}$ ) where oxidant diffusion is less pronounced. Be mindful not to go so low as to cause precursor condensation.
- Substrate Preparation:
  - For a pristine interface, consider an in-situ pre-clean or an ex-situ HF-last dip to create a hydrogen-terminated (Si-H) surface right before loading into the reactor.[6] Note that growth on Si-H surfaces can have an initial nucleation delay (incubation period) of a few cycles compared to Si-OH surfaces.[3][6]
  - This initial growth barrier is due to the lower reactivity of TDMAH with the Si-H surface. During the first few cycles, the oxidant will break the Si-H bonds and form a thin, controlled  $\text{SiO}_2$  layer, which then provides the necessary -OH sites for steady-state  $\text{HfO}_2$  growth.[3][6]

Issue 2: High Carbon and Nitrogen Contamination in the Film

Q: Elemental analysis (e.g., XPS, SIMS) shows significant carbon (~5-10%) and some nitrogen in my  $\text{HfO}_2$  film. How can I reduce these impurities?

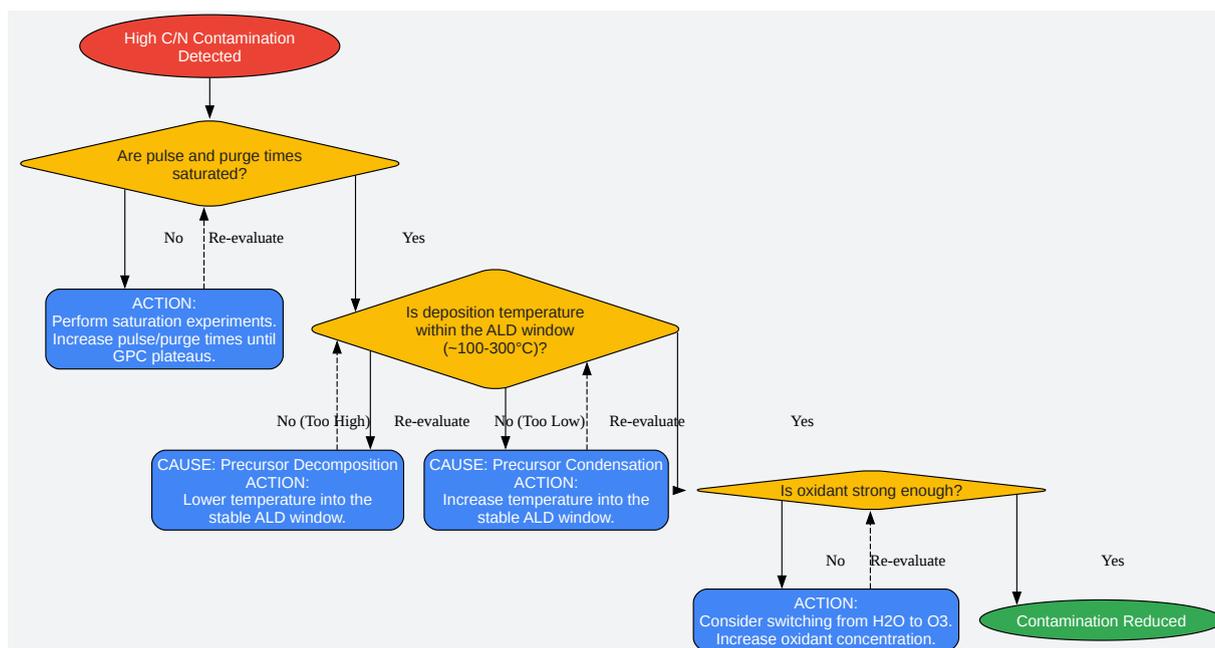
A: Carbon and nitrogen impurities in TDMAH-derived films are almost always due to incomplete reactions or precursor decomposition.[1] The source is the dimethylamido  $[\text{N}(\text{CH}_3)_2]$  ligands.

- Cause A: Incomplete Ligand Removal: This occurs if the oxidant pulse is too short or the oxidant is not reactive enough to fully react with and remove all the precursor ligands.
- Cause B: Insufficient Purge Times: If the purge step after the TDMAH pulse is too short, precursor molecules can linger in the chamber and react with the incoming oxidant in a CVD-like manner, trapping ligand fragments in the growing film.[1]
- Cause C: Precursor Decomposition: At temperatures above the ALD window, TDMAH can start to break down on its own, leading to non-ideal deposition and incorporation of carbon and nitrogen.[1][5]

#### Troubleshooting Protocol:

- Verify Saturation Curves: First, confirm that your process is operating under true ALD conditions. Perform experiments where you vary the TDMAH pulse, TDMAH purge, oxidant pulse, and oxidant purge times independently while measuring the GPC. You should see the GPC saturate (plateau) for both precursor pulses and remain stable for purge times beyond a certain minimum.
- Extend Purge Times: This is the most common solution. Double your current purge times to ensure complete removal of precursors and byproducts between pulses. A longer purge is rarely detrimental, aside from increasing total process time.
- Increase Oxidant Dose: Extend the oxidant pulse time to ensure all surface-adsorbed precursor fragments have a chance to react. Using a stronger oxidant like ozone can also be more effective at "burning off" carbonaceous species.[7]
- Check Deposition Temperature: Ensure you are within the established ALD window for your specific chemistry. A deposition temperature of ~200-250°C is often a good starting point for TDMAH.[5]

The logical flow for troubleshooting contamination is shown below.



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Caption: Troubleshooting flowchart for carbon/nitrogen impurities.

Issue 3: Poor Film Uniformity or Hazy Appearance

Q: My deposited film looks hazy, and thickness measurements vary significantly across the wafer. What's causing this?

A: Haziness and non-uniformity are often signs of gas-phase reactions, creating nanoparticles that then fall onto the substrate, a phenomenon known as parasitic CVD.

- Cause A: Inadequate Purge: This is the most frequent cause. If the TDMAH and oxidant precursors are not fully separated by the purge gas, they will mix and react in the gas phase above the substrate.[1]
- Cause B: Precursor "Suck-Back" or Leaks: Poorly designed gas lines or leaky valves can allow precursors to mix before reaching the chamber.
- Cause C: Temperature Gradients: Significant temperature differences between the precursor delivery lines and the chamber can cause condensation and then re-evaporation of the precursor, leading to uncontrolled delivery.

Troubleshooting Protocol:

- Drastically Increase Purge Time: As a diagnostic step, increase your purge times by a factor of 5-10. If the haziness disappears, you have confirmed inadequate purging was the issue. You can then optimize the purge time downwards to find the minimum required for a clean process.
- Check for Precursor Over-Dosing: If your pulse time is excessively long, the chamber pressure may rise significantly, making it harder to purge effectively. Ensure you are using a pulse time just sufficient for saturation.
- Inspect Hardware: Perform a leak check on your reactor and gas lines. Ensure all heated components (like the TDMAH bubbler and delivery lines) are at their setpoint temperatures and that there are no cold spots. The TDMAH bubbler is typically heated to provide sufficient vapor pressure (e.g., 75-105°C).[5][8]

## Data Summary Table

The following table summarizes key process parameters and their expected impact on the interfacial layer and film properties when using TDMAH on silicon.

Parameter	Typical Range	Effect of Increasing the Parameter	Key Considerations
Deposition Temp.	100°C - 350°C	Decreased GPC (in ALD window), potential for precursor decomposition (>300°C), increased film crystallinity, potential for thicker interfacial layer.[1][2]	The ALD window provides a stable growth regime. Temperatures >300°C risk CVD-like growth and impurity incorporation.[2][5]
TDMAH Pulse Time	0.1s - 1.0s	Increases GPC up to saturation point. No change after saturation.	Must be long enough to achieve surface saturation for true ALD growth.[9]
Oxidant Pulse Time	0.1s - 2.0s	Increases GPC up to saturation. Longer pulses can increase interfacial layer thickness.	Ozone is more reactive and may require shorter pulses than water to avoid excessive oxidation. [4]
Purge Time	5s - 60s	No effect on GPC if adequate. Prevents parasitic CVD.	Critical for separating precursor pulses. Insufficient purge is a primary cause of non-uniformity and contamination.[1]
Precursor Temp.	75°C - 105°C	Increases TDMAH vapor pressure.	Must be high enough for adequate precursor delivery but low enough to prevent decomposition in the bubbler.[5]

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